molecular formula C26H18BrN3O B8666807 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Katalognummer B8666807
Molekulargewicht: 468.3 g/mol
InChI-Schlüssel: WAVXOCYAHQIROH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C26H18BrN3O and its molecular weight is 468.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Produktname

5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Molekularformel

C26H18BrN3O

Molekulargewicht

468.3 g/mol

IUPAC-Name

5-bromo-1-tritylpyrazolo[3,4-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C26H18BrN3O/c27-22-16-23-24(18-31)29-30(25(23)28-17-22)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H

InChI-Schlüssel

WAVXOCYAHQIROH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=N5)Br)C(=N4)C=O

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

To a solution of (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol (XXIII) (4.05 Kg, 8.6 mol) in DCM (97 L) was added a solution of KBr (205 g, 1.72 mol) in water (4 L). The solution was cooled to 0° C. before adding TEMPO (107.5 g, 688 mmol) and stirring for 30 min. To this solution was added a solution of KHCO3 (10.8 Kg, 107.4 mol) and aqueous 7% NaClO (13.4 L) in water (40 L). The reaction was stirred at 0° C. for 18 hours. A solution of Na2S2O3*5H2O (1.4 Kg, 5.7 mol) in water (9.1 L) was added dropwise to the reaction at 0° C. and stirred for 30 min. The aqueous layer was then separated and washed with DCM (48 L). The combined organic phases were washed with aqueous 25% NaCl (48 L), dried over Na2SO4, filtered and concentrated under vacuum. The residue was co-evaporated with 3×MeOH (20 L) and the solid was washed with 2×n-heptane (8 L). The solid was dried under vacuum at 45° C. to give 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (XXIV) (3.25 Kg, 6.94 mol, 92.3% purity, 80.6% assay yield). 1H NMR (CDCl3, 400 MHz) δ ppm 7.19 (d, J=6 Hz, 5H), 7.22-7.34 (m, 10H), 8.28 (d, J=2.4 Hz, 1H), 8.70 (d, J=2.4 Hz, 1H), 10.07 (s, 1H); ESIMS found C26H18BrN3O m/z 490.0 (M+Na).
Name
Quantity
107.5 g
Type
catalyst
Reaction Step One
Quantity
4.05 kg
Type
reactant
Reaction Step Two
Name
Quantity
205 g
Type
reactant
Reaction Step Two
Name
Quantity
97 L
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Two
[Compound]
Name
KHCO3
Quantity
10.8 kg
Type
reactant
Reaction Step Three
Name
Quantity
13.4 L
Type
reactant
Reaction Step Three
Name
Quantity
40 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
9.1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of (5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol (XXIII) (4.05 Kg, 8.6 mol) in DCM (97 L) was added a solution of KBr (205 g, 1.72 mol) in water (4 L). The solution was cooled to 0° C. before adding TEMPO (107.5 g, 688 mmol) and stirring for 30 min. To this solution was added a solution of KHCO3 (10.8 Kg, 107.4 mol) and aqueous 7% NaClO (13.4 L) in water (40 L). The reaction was stirred at 0° C. for 18 hours. A solution of Na2S2O3.5H2O (1.4 Kg, 5.7 mol) in water (9.1 L) was added dropwise to the reaction at 0° C. and stirred for 30 min. The aqueous layer was then separated and washed with DCM (48 L). The combined organic phases were washed with aqueous 25% NaCl (48 L), dried over Na2SO4, filtered and concentrated under vacuum. The residue was co-evaporated with 3×MeOH (20 L) and the solid was washed with 2×n-heptane (8 L). The solid was dried under vacuum at 45° C. to give 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (XXIV) (3.25 Kg, 6.94 mol, 92.3% purity, 80.6% assay yield). 1H NMR (CDCl3, 400 MHz) δ ppm 7.19 (d, J=6 Hz, 5H), 7.22-7.34 (m, 10H), 8.28 (d, J=2.4 Hz, 1H), 8.70 (d, J=2.4 Hz, 1H), 10.07 (s, 1H); ESIMS found C26H18BrN3O m/z 490.0 (M+Na).
Name
Quantity
107.5 g
Type
catalyst
Reaction Step One
Quantity
4.05 kg
Type
reactant
Reaction Step Two
Name
Quantity
205 g
Type
reactant
Reaction Step Two
Name
Quantity
97 L
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Two
[Compound]
Name
KHCO3
Quantity
10.8 kg
Type
reactant
Reaction Step Three
Name
Quantity
13.4 L
Type
reactant
Reaction Step Three
Name
Quantity
40 L
Type
solvent
Reaction Step Three
[Compound]
Name
Na2S2O3.5H2O
Quantity
1.4 kg
Type
reactant
Reaction Step Four
Name
Quantity
9.1 L
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.